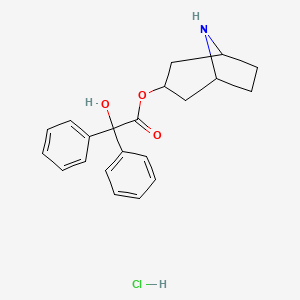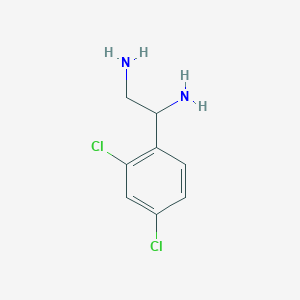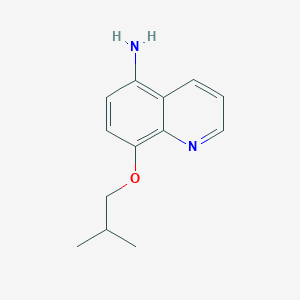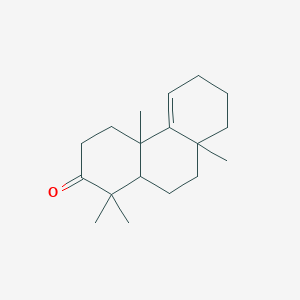
Nortropinyl benzilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nortropinyl benzilate hydrochloride, also known as (1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-yl hydroxydiphenylacetate hydrochloride, is a compound with the empirical formula C21H23NO3 · HCl and a molecular weight of 373.87 . It is a pharmaceutical secondary standard and certified reference material used in various analytical applications .
Preparation Methods
The synthesis of Nortropinyl benzilate hydrochloride involves the reaction of tropine with benzilic acid. The reaction typically occurs under acidic conditions, where the hydroxyl group of benzilic acid reacts with the nitrogen atom of tropine to form the ester linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Nortropinyl benzilate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Nortropinyl benzilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biochemical studies to understand the interactions between small molecules and biological macromolecules.
Medicine: It serves as a reference material in pharmaceutical research for the quality control of drugs and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Nortropinyl benzilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Nortropinyl benzilate hydrochloride can be compared with other similar compounds, such as:
Trospium chloride: Another compound in the same family, used as a reference standard in pharmaceutical research.
Capsaicin: A compound with similar analytical applications but different chemical properties and uses.
Sodium disulfite: Used in similar analytical applications but with distinct chemical properties and reactivity.
This compound stands out due to its unique chemical structure and specific applications in pharmaceutical and analytical research .
Properties
Molecular Formula |
C21H24ClNO3 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-19,22,24H,11-14H2;1H |
InChI Key |
VPKCUVMIEGXKID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)

![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)





![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)



![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)
